(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Overview
Description
This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzothiazole core with methoxy and diphenylacetamide substituents. The presence of these functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzothiazoles can undergo various chemical reactions, including substitutions, additions, and complexation reactions, depending on the nature of the substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the methoxy groups could increase its lipophilicity, while the diphenylacetamide group could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Compounds similar to the requested chemical have been synthesized using various techniques, including condensation and cycloaddition reactions. These methods have enabled the creation of a range of derivatives with potential biological activities (Glotova et al., 2008).
Characterization Methods : Spectroscopic techniques such as NMR, IR, and X-ray diffraction analysis have been extensively used to characterize these compounds. These methods provide detailed insights into the molecular structure and properties of the synthesized compounds (Inkaya et al., 2012).
Biological Activities
Antibacterial and Antifungal Activities : Several studies have reported on the antibacterial and antifungal properties of benzothiazole derivatives. These compounds have shown effectiveness against a range of bacterial and fungal pathogens, suggesting their potential as antimicrobial agents (Nam et al., 2010).
Cytotoxicity and Anticancer Effects : Some derivatives have demonstrated significant cytotoxicity against various cancer cell lines. This indicates their potential application in cancer therapy. Their mechanisms often involve cell cycle arrest and apoptosis induction (Kumbhare et al., 2014).
Anti-inflammatory Properties : Compounds with a thiazolidine structure, similar to the one inquired about, have been explored for their anti-inflammatory activities. They are being researched for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Golota et al., 2015).
Future Directions
properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-29-16-15-27-21-14-13-20(30-2)17-22(21)31-25(27)26-24(28)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-14,17,23H,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZWVCAUBDIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide |
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